1-Bromo-4-chlorodecane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20BrCl |
|---|---|
Molecular Weight |
255.62 g/mol |
IUPAC Name |
1-bromo-4-chlorodecane |
InChI |
InChI=1S/C10H20BrCl/c1-2-3-4-5-7-10(12)8-6-9-11/h10H,2-9H2,1H3 |
InChI Key |
DHBXYDXZDGEFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCBr)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 4 Chlorodecane and Analogous Dihalogenated Decanes
Traditional Synthetic Routes to Halogenated Alkanes
The classical methods for synthesizing halogenated alkanes, while foundational, are often accompanied by significant challenges, particularly concerning selectivity and reaction control.
Direct Halogenation of Alkanes: Selectivity Challenges
Direct halogenation of an alkane like decane (B31447) represents the most straightforward conceptual route to a haloalkane. byjus.com This method typically involves a free-radical substitution reaction, initiated by heat or UV light, where a halogen atom replaces a hydrogen atom on the alkane chain. byjus.comlibretexts.org However, this approach is notoriously difficult to control for complex alkanes. byjus.com
The primary challenge lies in the lack of selectivity. byjus.com Alkanes such as decane possess numerous secondary (C-H) bonds and two primary (C-H) terminal bonds. Free-radical halogenation reactions are generally governed by the stability of the resulting alkyl radical, which follows the order: tertiary > secondary > primary. nih.gov Consequently, halogenation tends to occur preferentially at internal carbon atoms rather than at the terminal position required for a 1-bromo product. Furthermore, the reactivity differences between the various secondary C-H bonds are minimal, leading to a statistical mixture of isomeric products that are difficult and costly to separate. byjus.comlibretexts.org
Another layer of complexity is added when attempting to introduce two different halogens. The relative reactivity of halogens (Fluorine > Chlorine > Bromine > Iodine) further complicates the synthesis. libretexts.org Chlorination is highly exothermic and less selective than bromination. libretexts.org A bromine atom is more selective in which hydrogen it abstracts, but controlling the reaction to yield a specific dihalide like 1-bromo-4-chlorodecane through direct halogenation of decane is synthetically impractical due to the formation of multiple mono- and di-halogenated isomers, including dichlorodecanes and dibromodecanes. byjus.comsmolecule.com
Table 1: Factors Influencing Selectivity in Alkane Halogenation
| Factor | Influence on Selectivity |
| Halogen Type | Bromine is significantly more selective than chlorine due to the endothermic nature of hydrogen abstraction by a bromine radical, making the transition state more product-like. libretexts.org |
| C-H Bond Strength | The reaction favors abstraction of weaker C-H bonds, leading to a reactivity order of tertiary > secondary > primary. nih.gov |
| Temperature | Higher temperatures increase the reactivity of halogen atoms, leading to a decrease in selectivity as the energy differences between abstraction pathways become less significant. libretexts.org |
| Statistical Factors | The number of available hydrogen atoms at each position influences the product distribution. For example, 2-methylbutane has six primary, two secondary, and one tertiary hydrogen. libretexts.org |
Conversion of Decanols to Dihaloalkanes
A more controlled and widely used approach involves the conversion of alcohols (decanols) into the corresponding alkyl halides. This method offers superior regioselectivity as the position of the halogen is predetermined by the location of the hydroxyl (-OH) group on the precursor molecule.
To synthesize this compound, a potential precursor would be 4-chlorodecan-1-ol. The hydroxyl group of 4-chlorodecan-1-ol can be converted to a bromide using various established reagents. A common method involves treating the alcohol with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). google.com Similarly, starting with 1-bromodecan-4-ol, the hydroxyl group could be converted to a chloride using reagents like thionyl chloride (SOCl₂) or hydrochloric acid (HCl). google.com
This strategy can also be extended from diols. For example, decane-1,4-diol could be selectively halogenated in a stepwise manner, although protecting group strategies might be necessary to ensure differential reactivity of the two hydroxyl groups if different halogens are to be introduced. A patent for the synthesis of 1-bromo-4-chlorobutane (B103958) describes treating 4-chloro-1-butanol (B43188) with gaseous HBr, a method that could be adapted for the ten-carbon analogue. google.com
Table 2: Common Reagents for Alcohol to Alkyl Halide Conversion
| Alcohol to... | Reagent(s) | Typical Conditions |
| Alkyl Chloride | Thionyl chloride (SOCl₂), Hydrochloric acid (HCl) with ZnCl₂ (Lucas reagent), Oxalyl chloride | Often requires pyridine (B92270) with SOCl₂; heating with HCl. google.com |
| Alkyl Bromide | Hydrobromic acid (HBr), Phosphorus tribromide (PBr₃) | Reflux with concentrated HBr; often cooled for PBr₃ addition. google.com |
Addition Reactions to Unsaturated Decene Precursors
Addition reactions to alkenes (decenes) or alkynes (decynes) provide another powerful route for the synthesis of dihaloalkanes. The location and type of halogens introduced are dictated by the position of the double or triple bond in the precursor and the specific reagents used.
For instance, the hydrohalogenation of an alkene, such as the addition of HBr across a double bond, can be controlled to follow either Markovnikov or anti-Markovnikov regioselectivity. To generate a 1-bromo derivative, an anti-Markovnikov addition to a terminal alkene like dec-1-ene would be required, typically achieved using HBr in the presence of peroxides.
Synthesizing this compound via this route would likely involve a multi-step process. One hypothetical pathway could start with dec-3-en-1-ol. The alcohol could first be converted to a chloride using SOCl₂, yielding 4-chloro-dec-1-ene. Subsequent anti-Markovnikov hydrobromination of the terminal double bond would then yield the target molecule, this compound. Alternatively, electrophilic addition of bromine chloride (BrCl) to dec-1-ene could be considered, though controlling the regiochemistry to place the bromine at the C1 position and chlorine at another specific carbon would be a significant challenge. Addition reactions to internal alkynes like 2-decyne (B165317) can produce 2,3-dihalodecanes. vulcanchem.com
Modern and Sustainable Approaches in Dihaloalkane Synthesis
Reflecting a broader shift in chemical manufacturing, modern synthetic strategies increasingly prioritize sustainability, safety, and efficiency, leading to the development of greener and more selective halogenation methods.
Green Chemistry Principles in Halogenation Strategies
The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org In the context of dihaloalkane synthesis, this involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency. rsc.org
Key developments include the use of solvent-free reaction conditions, which eliminates the environmental and health hazards associated with many organic solvents. rsc.orgresearchgate.netingentaconnect.com For instance, reactions between acyl hydrazides and terminal dibromoalkanes have been successfully performed under solvent-free conditions using a combination of 1,4-diazabicyclo[2.2.2]octane (DABCO) and tetrabutylammonium (B224687) bromide (TBAB), which acts as an ionic organic salt medium. researchgate.netingentaconnect.combenthamdirect.com Such methodologies offer high product yields and simpler work-up procedures. rsc.org The development of reagents like Cp₂TiCl is also highlighted as a move toward greener reagents that promote waste minimization, catalysis, and energy efficiency. acs.org
Table 3: Comparison of Traditional vs. Green Halogenation Approaches
| Principle | Traditional Approach | Green Chemistry Approach |
| Solvents | Often uses volatile and potentially toxic organic solvents. | Employs solvent-free conditions, water, or recyclable ionic liquids. rsc.org |
| Reagents | May use stoichiometric amounts of hazardous reagents like PBr₃. google.com | Utilizes catalytic amounts of less hazardous materials; seeks higher atom economy. acs.org |
| Energy | Can require high temperatures and prolonged heating. byjus.com | Employs microwave irradiation or photochemistry to reduce reaction times and energy consumption. rsc.orgnih.gov |
| Waste | Often generates significant amounts of by-products and waste streams. | Designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). rsc.org |
Catalytic Systems for Halogen-Selective Bond Formation
Perhaps the most significant modern advance in halogenation is the development of sophisticated catalytic systems that can achieve high levels of regioselectivity and stereoselectivity, which are unattainable with traditional methods. numberanalytics.com These catalysts enable the direct functionalization of specific C-H bonds, even in complex molecules. nih.gov
Transition metal catalysts based on manganese, copper, rhodium, and palladium have shown remarkable efficacy in directing halogenation. nih.govrsc.org For example, manganese-porphyrin complexes have been used for the selective halogenation of alkanes through a "heteroatom-rebound" strategy. nih.govrsc.org Copper-based catalysts have been employed for a variety of C-H halogenations, including the remote chlorination of alkyl hydroperoxides, demonstrating the ability to functionalize C(sp³)-H bonds that are typically unreactive. beilstein-journals.org
These catalytic methods can overcome the statistical limitations of free-radical processes. For instance, protocols have been developed for the terminal functionalization of alkanes, which is a major challenge. nih.govrsc.org Some systems involve a two-step process, such as a manganese-mediated bromination followed by a palladium/nickel-catalyzed cross-coupling, which shows high selectivity for linear products. rsc.org Zeolite catalysts have also been shown to improve the selectivity of chlorination at specific temperatures compared to gas-phase reactions. mdpi.com
Table 4: Examples of Modern Catalytic Halogenation Systems
| Catalyst System | Substrate Type | Halogen Source | Key Feature |
| Manganese-Porphyrin Complexes | Alkanes | Br₂ | Enables selective C-H bromination over hydroxylation. nih.govrsc.org |
| Copper(I) Iodide / PMDTA | Alkyl Hydroperoxides | NH₄Cl | Achieves remote γ-chlorination via an intramolecular redox process. beilstein-journals.org |
| LaCl₃ | Methane | Cl₂ / O₂ | Highly stable and selective catalyst for oxidative chlorination. mdpi.com |
| Eosin Y (Photocatalyst) | Aliphatic C-H bonds | N-Bromosuccinimide | Visible-light-induced bromination under mild conditions. nih.gov |
Transition Metal-Mediated Halogenation
Transition metal catalysis offers powerful tools for the formation of carbon-halogen bonds, often enabling high selectivity under mild conditions. eie.gracs.org These methods can proceed through various mechanisms, including the functionalization of C-H bonds or cross-coupling reactions. acs.org Metals such as palladium, copper, rhodium, and gold have been employed to catalyze halogenation reactions. acs.orgmdpi.com
Copper-catalyzed reactions are particularly noteworthy for their cost-effectiveness and diverse applications. For instance, copper(II) chloride (CuCl₂), when irradiated with visible light, can generate a chlorine radical that adds to a double bond, initiating a chlorination sequence. rsc.org This process involves a ligand-to-metal charge transfer (LMCT) mechanism. rsc.org Similarly, copper can mediate the halogenation of aromatic and heterocyclic compounds, demonstrating its versatility. mdpi.com While direct dihalogenation of an alkane like decane to selectively produce this compound is challenging, functionalized decane precursors (e.g., alkenes or alcohols) can be more readily halogenated using these catalytic systems.
Table 1: Examples of Transition Metal-Mediated Halogenation Conditions
| Catalyst System | Halogen Source | Substrate Type | Key Features |
|---|---|---|---|
| Copper(II) Halide (CuX₂) | CuX₂ | Alkenes, Alkylbenzenes | Photoinduced reaction, proceeds via radical mechanism. rsc.org |
| Palladium (Pd) Complexes | N-Halosuccinimide (NXS) | Aromatic C-H bonds | C-H activation mechanism, high regioselectivity. acs.orgmdpi.com |
| Rhodium (Rh) Complexes | Various | C-H bonds | Directs halogenation to specific positions. mdpi.com |
Organocatalytic Approaches
Organocatalysis has emerged as a robust strategy for asymmetric halogenation, utilizing small organic molecules to catalyze reactions with high levels of stereoselectivity and regioselectivity. deepdyve.comresearchgate.net This approach avoids the use of potentially toxic or expensive metals. The formation of carbon-halogen bonds through organocatalysis is valuable for creating optically active halogenated compounds, which are important synthetic intermediates. rsc.org
One prominent strategy involves the use of urea (B33335) or thiourea-based catalysts. These catalysts can activate halogen sources, such as N-halosuccinimides (NXS), through hydrogen bonding, facilitating the electrophilic halogenation of substrates like alkenes. deepdyve.comresearchgate.netbohrium.com This method allows for the controlled synthesis of diverse homo- and hetero-dihalogenation products. researchgate.net For a substrate like a decene derivative, this approach could be used to install chlorine and bromine atoms across the double bond with specific stereochemistry. Chiral phosphoric acids have also been successfully used to catalyze the enantioselective iodination of certain scaffolds. researchgate.net
Table 2: Organocatalytic Systems for Dihalogenation
| Organocatalyst Type | Halogen Source | Substrate Type | Key Advantages |
|---|---|---|---|
| Urea/Thiourea Derivatives | N-Halosuccinimides (NCS, NBS) | Alkenes, Alkynes | High stereo- and regiocontrol, mild conditions. deepdyve.comresearchgate.net |
| Cinchona Alkaloids | N-Halosuccinimides (NBS) | Alkynes | Enantioselective bromolactonization. deepdyve.com |
Halogen Exchange Reactions for Mixed Dihaloalkanes
Halogen exchange reactions provide a direct route to synthesizing haloalkanes, particularly alkyl iodides and fluorides, from other haloalkanes. organicmystery.com The Finkelstein reaction, which involves treating an alkyl chloride or bromide with sodium iodide in acetone, is a classic example used to prepare alkyl iodides. allrounder.ai The precipitation of the less soluble sodium chloride or bromide drives the reaction to completion. allrounder.ai
To synthesize a mixed dihaloalkane like this compound, one could envision starting with a precursor such as 1,4-dichlorodecane. A controlled, partial halogen exchange using a bromide source could then replace one of the chlorine atoms. A significant challenge in this approach is achieving regioselectivity to preferentially form the 1-bromo product over the 4-bromo isomer and avoiding the formation of 1,4-dibromodecane. Another viable pathway involves starting with a molecule that already contains one of the halogens and a functional group that can be converted to the second halide. For example, a method for producing 1-bromo-4-chlorobutane involves treating 4-chloro-1-butanol with hydrobromic acid, effectively replacing the hydroxyl group with a bromine atom. google.com This principle could be applied to a 10-carbon analogue.
Table 3: Halogen Exchange Methodologies
| Reaction Name | Reactants | Product | Driving Force / Key Feature |
|---|---|---|---|
| Finkelstein Reaction | Alkyl Chloride/Bromide + NaI | Alkyl Iodide | Precipitation of NaCl or NaBr in acetone. organicmystery.comallrounder.ai |
| Swarts Reaction | Alkyl Chloride/Bromide + Metal Fluoride (e.g., AgF, Hg₂F₂) | Alkyl Fluoride | Formation of a strong C-F bond. organicmystery.comallrounder.ai |
Electrochemical Methods for C-Halogen Bond Formation
Electrochemical synthesis represents a clean and sustainable alternative for forming C-halogen bonds, as it uses electrons as traceless reagents and can often be performed without exogenous oxidants or metal catalysts. kaust.edu.sanih.gov These methods can be applied to the halogenation of a wide range of substrates, including arenes, alkenes, alkynes, and even aliphatic hydrocarbons. nih.gov
One strategy involves the electrochemical oxidation of halide salts (e.g., NaCl, NaBr) to generate reactive halogenating species in situ. nih.gov This approach has been successfully used for C-H chlorination and bromination. Another powerful technique is halogen-atom transfer (XAT), where an α-aminoalkyl radical, generated via anodic oxidation, can activate an unactivated alkyl iodide to produce an alkyl radical under mild, transition-metal-free conditions. nih.gov The electrochemical reduction of carbon-halogen bonds is also well-established, typically proceeding via a two-electron cleavage to yield a carbanion and a halide ion. researchgate.net The ease of reduction follows the order I > Br > Cl > F. researchgate.net This reactivity difference could potentially be exploited for selective functionalization of a dihaloalkane.
Table 4: Electrochemical Halogenation Strategies
| Electrochemical Approach | Mechanism | Substrate | Key Advantages |
|---|---|---|---|
| Oxidative Halogenation | Anodic oxidation of NaX/HX | Heteroarenes, Alkenes, Alkanes | Exogenous-oxidant-free, scalable. nih.gov |
| Halogen-Atom Transfer (e-XAT) | Anodic generation of α-aminoalkyl radicals | Unactivated Alkyl Iodides | Transition-metal-free activation of C-I bonds. nih.gov |
Continuous Flow and Microreactor Technologies for Enhanced Control
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including haloalkanes. beilstein-journals.org By performing reactions in microreactors or tubular reactors, chemists can achieve superior control over parameters like temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. flinders.edu.au This technology is especially beneficial for handling hazardous reagents or highly exothermic reactions. acs.org
The synthesis of α-halo ketones, which are important building blocks, has been successfully translated into a multi-step continuous flow process. acs.org This approach allows for the in situ generation and use of hazardous intermediates like diazomethane, avoiding the need for their storage and transport. acs.org Similarly, challenging reactions that require cryogenic temperatures in batch, such as certain lithium-halogen exchanges, can often be performed at or near room temperature in a flow reactor due to the excellent heat transfer and rapid mixing. flinders.edu.au The modular nature of flow systems also allows for "reaction telescoping," where multiple synthetic steps are connected in sequence without the need for intermediate purification, significantly increasing process efficiency. beilstein-journals.org
Table 5: Comparison of Batch vs. Continuous Flow for Halogenation
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Often slow and inefficient, risk of hotspots. | Rapid and highly efficient, precise temperature control. beilstein-journals.orgflinders.edu.au |
| Safety | Higher risk with hazardous reagents/exothermic reactions. | Enhanced safety due to small reactor volumes and better control. acs.org |
| Mixing | Can be inefficient, leading to side reactions. | Efficient and rapid mixing. flinders.edu.au |
| Scalability | Often requires re-optimization for scale-up. | More straightforward scalability by running longer or using parallel reactors. beilstein-journals.org |
| Process Control | Manual or less precise control over parameters. | Automated and precise control over flow rates, temperature, and time. beilstein-journals.org |
Mechanistic Studies on the Reactivity of 1 Bromo 4 Chlorodecane
Nucleophilic Substitution Reactions of Asymmetric Dihaloalkanes
Nucleophilic substitution reactions are fundamental processes in which a nucleophile, an electron-rich species, replaces a leaving group on a substrate molecule. neetprep.comiitk.ac.in In the context of 1-bromo-4-chlorodecane, the substrate contains two potential reaction sites, the carbon bonded to bromine and the carbon bonded to chlorine, leading to a variety of possible substitution products. The specific mechanism by which substitution occurs, either bimolecular (SN2) or unimolecular (SN1), is highly dependent on the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent conditions.
Bimolecular (SN2) Mechanisms and Stereochemical Implications
The bimolecular nucleophilic substitution (SN2) reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. iitk.ac.inchemguide.co.uk This concerted mechanism involves a transition state in which the nucleophile and the leaving group are both partially bonded to the carbon atom. iitk.ac.in For an SN2 reaction to occur, the nucleophile must approach the carbon from the side opposite to the leaving group, a trajectory known as "backside attack." bits-pilani.ac.in
A key consequence of this backside attack is the inversion of configuration at the stereocenter, often referred to as Walden inversion. libretexts.org If the carbon atom undergoing substitution is a stereocenter, an (R)-configured reactant will yield an (S)-configured product, and vice versa. libretexts.org In the case of this compound, the carbon at position 4 is a potential stereocenter if it were, for example, substituted with another group. The SN2 reaction is sensitive to steric hindrance; as the number of alkyl groups attached to the carbon atom increases, the rate of SN2 reaction decreases. savemyexams.com Primary halides, like the 1-bromo portion of the molecule, are most reactive towards SN2, while tertiary halides are the least reactive. savemyexams.comdocbrown.info
The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[RX][Nu:]. bits-pilani.ac.inmasterorganicchemistry.com The effectiveness of the leaving group also plays a crucial role, with weaker bases being better leaving groups. bits-pilani.ac.in
Unimolecular (SN1) Mechanisms and Carbocation Stability in Decane (B31447) Systems
In contrast to the SN2 mechanism, the unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism. iitk.ac.inchemguide.co.uk The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The second step is the rapid attack of the nucleophile on the carbocation. iitk.ac.in
The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, resulting in a first-order rate law: Rate = k[RX]. libretexts.orglibretexts.org The stability of the carbocation intermediate is the most important factor determining the rate of an SN1 reaction. masterorganicchemistry.com Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations, which are generally not formed. savemyexams.com In the context of a decane system, the stability of a potential carbocation at C-4 would be greater than at C-1.
A significant stereochemical outcome of the SN1 reaction is the formation of a racemic mixture. The planar, sp²-hybridized carbocation intermediate can be attacked by the nucleophile from either face with equal probability, leading to a mixture of enantiomers if the original halide was chiral. libretexts.org However, complete racemization is not always observed, as the leaving group can temporarily shield one face of the carbocation. libretexts.org
Competitive Selectivity in Halogen Displacement (Bromine vs. Chlorine)
In a molecule like this compound, a nucleophile has the choice of attacking the carbon bonded to bromine or the carbon bonded to chlorine. The relative reactivity of the C-Br and C-Cl bonds is a key factor in determining the product distribution. The carbon-halogen bond strength decreases down the group, meaning the C-Br bond is weaker than the C-Cl bond. Consequently, the bromide ion is a better leaving group than the chloride ion because it is a weaker base. bits-pilani.ac.in
This difference in leaving group ability generally leads to the preferential displacement of the bromine atom in nucleophilic substitution reactions. Therefore, under conditions that favor either SN1 or SN2 mechanisms, the initial product is likely to be the one where the bromine has been substituted.
| Bond | Bond Enthalpy (kJ/mol) | Relative Leaving Group Ability |
| C-Cl | ~339 | Good |
| C-Br | ~285 | Better |
| C-I | ~213 | Best |
This table provides generalized bond enthalpies and relative leaving group abilities for haloalkanes.
Elimination Reactions in Competition with Substitution
Elimination reactions are another major pathway for alkyl halides, often competing with nucleophilic substitution. libretexts.org In an elimination reaction, a small molecule (often H-X, where X is the halogen) is removed from the substrate to form an alkene.
E1 Pathways and Carbocation Rearrangements
The unimolecular elimination (E1) reaction proceeds through a two-step mechanism that shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. masterorganicchemistry.comnumberanalytics.com In the second step, a weak base removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. numberanalytics.com
Because the E1 reaction proceeds through a carbocation, it is subject to the same factors that favor the SN1 pathway, namely a substrate that can form a stable carbocation and the use of a weak base and a polar protic solvent. numberanalytics.comlibretexts.org
A hallmark of reactions involving carbocation intermediates is the possibility of rearrangements. A less stable carbocation can rearrange to a more stable one through a 1,2-hydride shift or a 1,2-alkyl shift. For example, if a carbocation were to form at C-4 in the decane chain, it is a secondary carbocation. If a hydride shift from an adjacent carbon could result in a more stable carbocation (which is unlikely in this specific linear chain unless branching exists), such a rearrangement would be observed. These rearrangements can lead to a mixture of alkene products that might not be predicted from the initial structure of the alkyl halide.
| Reaction | Mechanism | Key Intermediate | Stereochemistry | Rate Law | Favored by |
| SN1 | Two steps | Carbocation | Racemization | rate = k[RX] | Tertiary R-X, weak Nu, polar protic solvent |
| SN2 | One step | Transition state | Inversion | rate = k[RX][Nu] | Primary R-X, strong Nu, polar aprotic solvent |
| E1 | Two steps | Carbocation | Zaitsev's rule | rate = k[RX] | Tertiary R-X, weak base, heat |
| E2 | One step | Transition state | Antiperiplanar | rate = k[RX][Base] | Tertiary R-X, strong, bulky base |
E2 Pathways and Stereoelectronic Requirements for Alkene Formation
The bimolecular elimination (E2) reaction is a concerted, single-step mechanism in which a base removes a proton (β-hydrogen) while a leaving group on the adjacent carbon (α-carbon) departs simultaneously, leading to the formation of a double bond. ucr.eduorganic-chemistry.org A critical aspect of the E2 mechanism is its strict stereoelectronic requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. organic-chemistry.orgresearchgate.net This arrangement allows for the smooth overlap of the developing p-orbitals to form the new π-bond of the alkene. organic-chemistry.org
In this compound, there are two potential leaving groups: the bromide at position C1 and the chloride at position C4.
Elimination of HBr: For the bromide at C1 to be eliminated, a base must abstract a proton from C2. The molecule must adopt a conformation where a C2-H bond is anti-periplanar to the C1-Br bond. This process would yield 1-chloro-dec-1-ene.
Elimination of HCl: For the chloride at C4 to be eliminated, a base can abstract a proton from either C3 or C5. The reaction requires a conformation where a C3-H or C5-H bond is anti-periplanar to the C4-Cl bond.
The requirement for a trans-diaxial arrangement in cyclic systems is a well-known illustration of this principle. researchgate.netnih.gov While this compound is an acyclic molecule with free bond rotation, the transition state stability is still highest when the anti-periplanar geometry is achieved. researchgate.net
Factors Influencing Product Distribution in Mixed Halogenated Systems
In mixed halogenated systems like this compound, the distribution of alkene products is governed by several competing factors, including the nature of the leaving group, regioselectivity rules, and the choice of base and solvent.
Leaving Group Ability: The rate of an E2 reaction is sensitive to the quality of the leaving group. nih.gov Halide leaving group ability increases down the periodic table (I > Br > Cl > F) because the carbon-halogen bond becomes weaker and the halide anion becomes more stable. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride. mdpi.com Consequently, under conditions favoring E2 elimination, the preferential loss of HBr over HCl is expected, making 1-chloro-dec-1-ene the kinetically favored product.
Regioselectivity (Zaitsev's Rule): When multiple regioisomeric alkenes can be formed, the outcome is often predicted by Zaitsev's rule, which states that the most substituted (and therefore more thermodynamically stable) alkene will be the major product. nih.govacs.orgsavemyexams.com
Elimination of HBr from C1: This is not subject to Zaitsev's rule as only one product, 1-chloro-dec-1-ene (a disubstituted alkene), can be formed.
Elimination of HCl from C4: This can lead to two different products. Removal of a proton from C3 yields 1-bromo-dec-3-ene (a disubstituted alkene). Removal of a proton from C5 yields 1-bromo-dec-4-ene (also a disubstituted alkene). In this specific case, both potential products have the same degree of substitution, so a mixture would be expected, with the trans isomer generally favored over the cis isomer due to lower steric strain. mdpi.comsavemyexams.com
Base and Solvent: The choice of base and solvent significantly influences the reaction pathway. Strong, non-bulky bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) in ethanol (B145695) favor the formation of the more stable Zaitsev product. docbrown.infonumberanalytics.com Conversely, sterically hindered (bulky) bases, such as potassium tert-butoxide (t-BuOK), preferentially abstract the most accessible proton, which is often the one leading to the less substituted Hofmann product. researchgate.net In the case of eliminating HCl from this compound, a bulky base would favor the abstraction of a proton from the primary carbon (if one were available at a beta position) or the least sterically hindered secondary position. Higher temperatures and less polar solvents (like ethanol over water) also tend to favor elimination over competing substitution reactions. docbrown.infonumberanalytics.com
Table 1: Predicted E2 Elimination Products from this compound
| Leaving Group | Beta-Hydrogen Position | Predicted Alkene Product | Governing Principle | Favored Conditions |
|---|---|---|---|---|
| -Br (at C1) | C2 | 1-Chloro-dec-1-ene | Better leaving group (kinetic control) | Standard E2 conditions (e.g., NaOEt/EtOH) |
| -Cl (at C4) | C3 | 1-Bromo-dec-3-ene | Zaitsev's Rule (thermodynamic control) | Forced conditions (e.g., if Br elimination is suppressed) |
| -Cl (at C4) | C5 | 1-Bromo-dec-4-ene | Zaitsev's Rule (thermodynamic control) | Forced conditions (e.g., if Br elimination is suppressed) |
Radical Reaction Pathways in this compound Transformations
Beyond ionic pathways, dihaloalkanes can undergo transformations via free-radical mechanisms. These reactions are typically initiated by heat or ultraviolet (UV) light and involve intermediates with unpaired electrons. docbrown.infosavemyexams.com
Formation and Fate of Alkyl Radicals from Dihaloalkanes
Alkyl radicals are generated from dihaloalkanes through the homolytic cleavage of a carbon-halogen bond. ucr.edu The energy required for this cleavage depends on the bond dissociation energy (BDE) of the C-X bond. The BDE for C-Br bonds is significantly lower than for C-Cl bonds, which in turn is lower than for C-H bonds. docbrown.info
Relative Bond Dissociation Energies (Approximate)
C-H: ~412 kJ/mol
C-Cl: ~338 kJ/mol
C-Br: ~285 kJ/mol
Due to this disparity, the C-Br bond in this compound is the weakest point for homolytic fission. Upon initiation with UV light or a radical initiator like AIBN (azobisisobutyronitrile), the C-Br bond is preferentially cleaved to form a primary alkyl radical at the C1 position and a bromine radical.
Initiation: Br-CH₂(CH₂)₃CHCl(CH₂)₅CH₃ + initiator → •CH₂(CH₂)₃CHCl(CH₂)₅CH₃ + Br•
Once formed, the primary decyl radical is highly reactive. Its fate can include:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another alkane molecule to form 4-chlorodecane.
Dimerization: Two alkyl radicals can combine to form a longer-chain dimer. savemyexams.com
Rearrangement: While less common for simple alkyl radicals, rearrangement via a 1,5-hydrogen shift is possible, potentially moving the radical center to a more stable secondary position (e.g., C5).
Dehalogenation Reactions via Radical Intermediates
Reductive dehalogenation is a common radical reaction used to replace a halogen atom with a hydrogen atom. organic-chemistry.org A classic reagent system for this transformation is tributyltin hydride (Bu₃SnH) with a radical initiator. libretexts.org The reaction proceeds via a radical chain mechanism.
Initiation: The initiator creates a tributyltin radical (Bu₃Sn•).
Propagation (Step 1): The tin radical abstracts a halogen from the substrate. Given the weaker C-Br bond, this abstraction is highly selective for bromine over chlorine. libretexts.org This step generates the C1 alkyl radical of 4-chlorodecane. •SnBu₃ + Br-(C₁₀H₂₀)-Cl → Bu₃Sn-Br + •(C₁₀H₂₀)-Cl
Propagation (Step 2): The newly formed alkyl radical abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the dehalogenated product (4-chlorodecane) and regenerating the tributyltin radical, which continues the chain. libretexts.org •(C₁₀H₂₀)-Cl + H-SnBu₃ → H-(C₁₀H₂₀)-Cl + •SnBu₃
This process offers a highly chemoselective method for reducing this compound to 4-chlorodecane, leaving the C-Cl bond intact. Other reducing systems, such as those based on indium or silanes, have also been developed as less toxic alternatives to tin hydrides for radical dehalogenations. nih.govrameshrasappan.com
Electron Spin Resonance Spectroscopy in Radical Mechanism Elucidation
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. numberanalytics.comlibretexts.org The principles are analogous to Nuclear Magnetic Resonance (NMR), but ESR probes the magnetic moments of unpaired electrons rather than atomic nuclei. libretexts.orgbhu.ac.in
When a radical intermediate is generated from this compound, it can be studied by ESR. The magnetic field at which the electron resonates is influenced by its local environment, particularly by the magnetic moments of nearby nuclei (like ¹H, ¹³C, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br). This interaction, known as hyperfine coupling, causes the splitting of the ESR signal into a characteristic pattern. acs.org
For the •CH₂(CH₂)₃CHCl(CH₂)₅CH₃ radical, the ESR spectrum would be expected to show:
Hyperfine Splitting: The primary splitting pattern would arise from coupling with the two α-protons on C1. Further, smaller splittings would occur due to coupling with the two β-protons on C2.
Structural Information: The magnitude of the splitting constants provides information about the electron density distribution and the geometry of the radical center.
By analyzing the splitting pattern and g-factor, ESR spectroscopy can confirm the identity and structure of the radical intermediate, providing direct evidence for the proposed radical mechanism and the site of radical formation (e.g., C1 vs. C4). numberanalytics.combhu.ac.in This makes it an invaluable tool for distinguishing between competing radical pathways and understanding the intricate details of dehalogenation and other radical transformations. acs.org
Advanced Spectroscopic Characterization of 1 Bromo 4 Chlorodecane
Mass Spectrometry for Molecular and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For 1-Bromo-4-chlorodecane, HRMS provides an accurate mass measurement, which is fundamental for its unambiguous identification. The exact mass of a molecule is the sum of the most abundant isotopic masses of its constituent atoms.
The molecular formula of this compound is C10H20BrCl. The presence of bromine and chlorine atoms, each with two stable isotopes (79Br/81Br and 35Cl/37Cl), results in a characteristic isotopic pattern in the mass spectrum. This pattern is a key signature for the presence of these halogens in the molecule.
The theoretical exact mass of this compound has been calculated to be 254.04369 g/mol . smolecule.com This value is derived from the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), bromine (⁷⁹Br), and chlorine (³⁵Cl). HRMS instruments can measure this mass with high precision, typically to within a few parts per million (ppm), allowing for the confident determination of the elemental formula.
The high resolution of the technique also allows for the differentiation of ions with the same nominal mass but different elemental compositions. For instance, in the mass spectrum of halogenated compounds, it is possible to distinguish between different combinations of bromine and chlorine isotopes. docbrown.info For 1-bromo-2-chloroethane, as an example, high-resolution mass spectrometers can differentiate molecular ions with the same integer m/z value, such as those containing ⁸¹Br and ³⁵Cl versus other isotopic combinations, based on their very small mass differences. docbrown.info This capability is crucial for confirming the presence and number of halogen atoms in the molecule.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C10H20BrCl |
| Exact Mass | 254.04369 Da |
| Monoisotopic Mass | 254.04369 Da |
This interactive table provides the fundamental HRMS data for this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group Confirmation
Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques are used to confirm the presence of the alkane backbone and the carbon-halogen bonds.
The IR and Raman spectra of haloalkanes are characterized by several key vibrational modes. The C-H stretching vibrations of the decane (B31447) chain are expected to appear in the region of 2850-3000 cm⁻¹. C-H bending (deformation) vibrations are typically observed around 1370-1470 cm⁻¹. docbrown.info
The presence of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds gives rise to characteristic absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Cl stretching vibration for chloroalkanes generally occurs in the range of 600-800 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, typically between 500 and 600 cm⁻¹, due to the heavier mass of the bromine atom. docbrown.info For related compounds like 1-bromo-2-chloroethane, strong absorption bands between 500 and 880 cm⁻¹ are attributed to C-Cl and C-Br stretching vibrations. docbrown.info
While IR spectroscopy is based on the change in the dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H Stretch | 2850-3000 | IR, Raman |
| C-H Bend | 1370-1470 | IR, Raman |
| C-Cl Stretch | 600-800 | IR, Raman |
| C-Br Stretch | 500-600 | IR, Raman |
This interactive table summarizes the expected key vibrational frequencies for the functional groups in this compound.
Advanced Chromatographic Methods for Separation and Isolation of Isomers
This compound can exist as several isomers, including positional isomers and stereoisomers. Positional isomers differ in the location of the bromine and chlorine atoms on the decane chain (e.g., 1-bromo-5-chlorodecane, 2-bromo-4-chlorodecane). Stereoisomers arise from the presence of a chiral center at the carbon atom bonded to the chlorine atom (C4), resulting in (R)- and (S)-enantiomers.
Advanced chromatographic techniques are essential for the separation and isolation of these isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods employed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds like haloalkanes. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The choice of the stationary phase is critical for achieving separation. Non-polar or semi-polar columns are often used for haloalkanes. oup.com When coupled with a mass spectrometer, GC-MS not only separates the isomers but also provides their mass spectra, aiding in their identification. researchgate.net For complex mixtures, multidimensional GC (GCxGC) can offer enhanced resolution.
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that can be applied to the isomers of this compound. In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com The separation is based on the differential hydrophobic interactions of the isomers with the stationary phase. For the separation of enantiomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation.
Table 3: Chromatographic Techniques for Isomer Separation
| Technique | Principle | Application for this compound |
| GC-MS | Separation based on volatility and interaction with stationary phase, with mass-based detection. | Separation of positional isomers. |
| Chiral HPLC | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Separation of (R)- and (S)-enantiomers. |
This interactive table outlines advanced chromatographic methods suitable for the separation and isolation of isomers of this compound.
Theoretical and Computational Investigations of 1 Bromo 4 Chlorodecane Reactivity
Quantum Chemical Studies on Electronic Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and conformational landscape of molecules like 1-bromo-4-chlorodecane. The long decane (B31447) chain allows for numerous conformational isomers (rotamers), and identifying the most stable conformers is the first step in any reactivity study.
The electronic properties are heavily influenced by the presence of the two halogen atoms. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are polarized, creating electrophilic carbon centers that are susceptible to nucleophilic attack. Hyperconjugative interactions also play a crucial role in determining molecular geometry and stability. nih.gov For instance, interactions between the bonding orbital of a C-H or C-C bond and the antibonding orbital (σ*) of a C-X (X = Cl, Br) bond can lead to specific conformational preferences and slight elongations of the participating bonds. nih.gov In this compound, the gauche and anti conformations around the C3-C4 and C4-C5 bonds are of particular interest, as they dictate the spatial relationship between the two halogen atoms and the surrounding alkyl chain.
| Parameter | Bond | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C(1)–Br | ~1.97 |
| C(4)–Cl | ~1.80 | |
| Bond Angles (°) | Br–C(1)–C(2) | ~111.5 |
| Cl–C(4)–C(5) | ~110.8 | |
| Dihedral Angles (°) | Br–C(1)–C(2)–C(3) | ~180 (anti) |
| C(2)–C(3)–C(4)–Cl | ~65 (gauche) |
Note: The values in the table are representative estimates based on general findings for haloalkanes and are subject to variation based on the specific computational method and basis set used.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for mapping out the entire course of a chemical reaction, from reactants to products, via the transition state. smu.edumdpi.com For this compound, key reactions include nucleophilic substitution (SN2) and base-induced elimination (E2). Modeling these reactions helps in understanding their kinetics and thermodynamics.
The transition state is a critical point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. scribd.com Its geometry and energy determine the reaction rate. For an SN2 reaction on this compound, the transition state would involve the incoming nucleophile and the departing halide being simultaneously, albeit partially, bonded to the electrophilic carbon atom. msu.edu
The competition between substitution and elimination reactions is a classic problem in organic chemistry. youtube.comlibretexts.org By mapping the free energy landscape, computational methods can predict which pathway is more favorable under specific conditions. nih.gov This involves calculating the energies of all stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. researchgate.net
For this compound, there are two primary sites for SN2 attack (C1 and C4) and multiple possibilities for E2 elimination (involving β-hydrogens relative to C1 and C4). An energy landscape map would reveal the activation barriers for each of these competing pathways. Generally, the C-Br bond is weaker and bromide is a better leaving group than chloride, suggesting that reactions at C1 might be kinetically favored. muni.cz However, steric factors and the nature of the nucleophile/base also play a significant role. scribd.com

Figure 1: Conceptual Potential Energy Diagram for Competing SN2 and E2 Reactions.
Molecular Orbital (MO) theory provides a sophisticated model for understanding chemical bonding and reactivity. pressbooks.pub The key to understanding the reactivity of the C-Cl and C-Br bonds lies in the nature of their lowest unoccupied molecular orbitals (LUMOs), which are the antibonding σ* orbitals. nih.govresearchgate.net A nucleophile initiates a reaction by donating electrons into this empty σ* orbital. researchgate.net
The energy and accessibility of the σC-Br and σC-Cl orbitals determine the regioselectivity of nucleophilic attack. The σ* orbital associated with the weaker, more polarizable C-Br bond is generally lower in energy and more accessible to an incoming nucleophile than the σ* orbital of the C-Cl bond. researchgate.net This reinforces the prediction that nucleophilic attack is more likely to occur at the carbon bearing the bromine atom. Quantitative MO analysis, often combined with energy decomposition analysis, can precisely model these interactions, including electrostatics, Pauli repulsion, orbital interactions, and dispersion forces. acs.orgnih.gov
| Property | C-Cl Bond | C-Br Bond |
|---|---|---|
| Average Bond Energy (kJ/mol) | ~339 | ~285 |
| Electronegativity of Halogen | 3.16 | 2.96 |
| Relative σ* LUMO Energy | Higher | Lower |
| Leaving Group Ability | Good | Excellent |
Solvents are not inert spectators in chemical reactions; they can profoundly influence reaction rates and mechanisms. ucsb.edu Theoretical models account for solvent effects in two primary ways: explicit models, where individual solvent molecules are included in the calculation, and implicit (or continuum) models, where the solvent is treated as a continuous medium with a defined dielectric constant. ucsb.edunumberanalytics.com
For reactions of this compound, the choice of solvent is critical. Polar protic solvents (e.g., water, ethanol) can stabilize both the departing halide anion and the nucleophile through hydrogen bonding, but may slow SN2 reactions by solvating the nucleophile too strongly. msu.edu Polar aprotic solvents (e.g., acetone, DMSO) are excellent for SN2 reactions as they solvate the accompanying cation but leave the nucleophile "naked" and highly reactive. msu.edu Computational models like the Polarizable Continuum Model (PCM) can calculate the free energy of solvation for reactants and transition states, allowing for the prediction of reaction rates in different solvents. numberanalytics.comresearchgate.net
Prediction of Reactivity and Selectivity in Asymmetric Dihaloalkane Systems
A key challenge for an asymmetric dihaloalkane like this compound is predicting selectivity. nih.gov A nucleophile could attack C1 (leading to 1-substituted-4-chlorodecane) or C4 (leading to 4-substituted-1-bromodecane). The principles of reactivity suggest that several factors are at play:
Leaving Group Ability : Bromide is a better leaving group than chloride due to the lower C-Br bond energy and the greater stability of the Br⁻ anion. This strongly favors attack at C1. libretexts.org
Steric Hindrance : The primary carbon (C1) is less sterically hindered than the secondary carbon (C4), making it a more accessible target for nucleophiles, especially bulky ones. scribd.com
Reaction Conditions : The nature of the nucleophile, base, solvent, and temperature all influence the competition between reaction pathways (SN2 at C1, SN2 at C4, and various E2 eliminations). libretexts.orgnumberanalytics.com
Computational models can quantify these effects. By calculating the activation energy barriers for all possible reaction channels, a selectivity ratio can be predicted. For most strong nucleophiles under typical SN2 conditions, calculations would be expected to predict a high selectivity for substitution at the C1 position. numberanalytics.com
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While quantum chemical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. rug.nl MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, governed by a force field. nih.govresearchgate.net
For a flexible molecule like this compound, MD simulations are invaluable for:
Conformational Sampling : Exploring the vast number of possible conformations in a solution and determining their relative populations.
Solvation Structure : Analyzing how solvent molecules arrange around the solute, particularly around the polar C-X bonds.
Dynamic Processes : Observing the rates of conformational changes and the dynamics of the molecule as it approaches a reaction.
MD simulations can provide a dynamic picture that complements the static energy calculations from quantum chemistry, offering a more complete understanding of the molecule's behavior in a realistic chemical environment. acs.org
Applications of 1 Bromo 4 Chlorodecane in Fine Chemical Synthesis
Utility as Bifunctional Synthons in Multistep Organic Synthesis
1-Bromo-4-chlorodecane is a valuable bifunctional synthon in organic synthesis. Its structure, featuring a ten-carbon chain with two different halogen atoms—a bromine at the C1 position and a chlorine at the C4 position—allows for selective and sequential reactions. This differential reactivity of the carbon-halogen bonds is crucial for building complex molecules in a controlled manner.
The presence of both a primary bromide and a secondary chloride offers distinct reaction sites. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in nucleophilic substitution and many cross-coupling reactions. This reactivity difference enables chemists to target one site for a specific transformation while leaving the other intact for subsequent reactions. This stepwise functionalization is a cornerstone of multistep synthesis, allowing for the construction of intricate molecular architectures.
For instance, the bromo-end can be selectively targeted for nucleophilic substitution or organometallic coupling reactions, while the chloro-end remains available for later functionalization. This strategy is analogous to the use of other bifunctional haloalkanes, such as 1-bromo-3-chloropropane, which are employed to introduce three-carbon linkers in the synthesis of pharmaceuticals and agrochemicals. multichemindia.com The long decane (B31447) chain of this compound can be incorporated into target molecules to introduce lipophilicity or to act as a long spacer between functional groups.
Selective Cross-Coupling Chemistry at Bromine and Chlorine Centers
The distinct reactivities of the C-Br and C-Cl bonds in this compound are particularly advantageous in selective cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura and Stille Couplings
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are fundamental tools in modern organic synthesis. numberanalytics.comwikipedia.orglibretexts.org The general principle of these reactions involves the palladium-catalyzed coupling of an organometallic reagent with an organic halide. numberanalytics.comwikipedia.orglibretexts.org In the context of dihalogenated compounds like this compound, selectivity is key.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, can be tuned to selectively react at the more reactive C-Br bond. nih.gov By carefully choosing the palladium catalyst, ligands, and reaction conditions, it is possible to favor the oxidative addition of the palladium catalyst to the C-Br bond over the C-Cl bond. nih.govrsc.org This allows for the introduction of an aryl, vinyl, or alkyl group at the C1 position of the decane chain, leaving the C4-chloro group untouched for further transformations. nih.gov
Similarly, the Stille coupling, which utilizes an organotin reagent, can also be performed with high selectivity. numberanalytics.comwikipedia.orgmdpi.com The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination, and the initial oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds. wikipedia.org This inherent reactivity difference can be exploited to achieve selective coupling at the C1 position of this compound. mdpi.com
Chemo- and Regioselective Functionalization Strategies
The ability to selectively functionalize one halogen site over the other is a powerful strategy in organic synthesis. This chemo- and regioselectivity is primarily dictated by the greater reactivity of the C-Br bond compared to the C-Cl bond.
In dehalogenation reactions, for example, systems have been developed that are chemoselective for alkyl bromides in the presence of alkyl chlorides. sci-hub.se This allows for the selective removal of the bromine atom in this compound, leaving the chlorine atom intact. sci-hub.se
Furthermore, in nucleophilic substitution reactions, a wide range of nucleophiles (e.g., amines, cyanides, alkoxides) will preferentially attack the more electrophilic carbon attached to the bromine atom. This allows for the introduction of various functional groups at the C1 position while preserving the C4-chloro substituent for subsequent synthetic steps. This stepwise approach is crucial for building molecular complexity in a controlled and predictable manner.
Precursors for the Synthesis of Macrocycles and Polymeric Materials
The bifunctional nature of this compound makes it a suitable building block for the synthesis of macrocycles and polymers.
Macrocycles, large cyclic molecules, are of significant interest in various fields, including medicine and materials science. nih.govcam.ac.ukmdpi.com The synthesis of macrocycles often involves the cyclization of long-chain precursors containing reactive functional groups at both ends. This compound can be envisioned as a precursor for such reactions. Following the selective functionalization of the bromide, the remaining chloride can be used in a subsequent cyclization step.
In the realm of polymer chemistry, this compound can serve as a monomer or a chain-transfer agent. For instance, it can be used in polycondensation reactions where the two halogen atoms react with other difunctional monomers to form a polymer chain. Additionally, certain polymerization techniques can utilize the reactivity of the halogen atoms to initiate or control the polymerization process. For example, 1-chlorodecane (B1663957) has been used as a porogen in the synthesis of porous polymer microspheres. ugent.be
Transformations to Other Functional Groups (e.g., Amines, Nitriles, Alcohols)
The bromine and chlorine atoms in this compound can be converted into a variety of other functional groups, further highlighting its versatility as a synthetic intermediate.
Amines: The reaction of alkyl halides with amines or ammonia (B1221849) is a common method for synthesizing substituted amines. The bromide at the C1 position of this compound can be selectively displaced by an amine nucleophile to yield a 4-chlorodecylamine derivative. Further reaction at the chloride position can lead to diamines or other complex nitrogen-containing compounds. The direct amination of alkyl fluorides using lanthanide catalysts has been reported, suggesting the potential for similar transformations with alkyl chlorides and bromides. gu.se
Nitriles: Alkyl halides can be converted to nitriles by reaction with cyanide salts. This reaction adds a carbon atom and provides a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in other transformations. The conversion of 1-chlorodecane to the corresponding nitrile has been documented, indicating that a similar reaction would be feasible at the bromide position of this compound. rushim.ru
Alcohols: Both the bromide and chloride can be hydrolyzed to the corresponding alcohols, although the conditions required for each transformation would differ. The C-Br bond is more susceptible to hydrolysis than the C-Cl bond. This transformation can be achieved through various methods, including reaction with hydroxide (B78521) salts or using other hydrolytic reagents. The resulting chloro-alcohol or diol can then be used in subsequent synthetic steps, such as the formation of ethers or esters.
Environmental Fate and Biogeochemical Cycling of Halogenated Decanes
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation mechanisms are crucial in the initial breakdown of halogenated alkanes in the environment. These processes occur without the intervention of biological organisms and are primarily driven by chemical reactions with environmental constituents and photochemical energy.
Hydrolysis is a significant abiotic degradation pathway for haloalkanes in aqueous environments. The reaction involves the nucleophilic substitution of a halogen atom by a water molecule or hydroxide (B78521) ion, leading to the formation of an alcohol and a halide ion. docbrown.info The rate of hydrolysis is highly dependent on the nature of the halogen and the structure of the alkane chain. savemyexams.comsavemyexams.com
The carbon-bromine (C-Br) bond is generally weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond due to its lower bond enthalpy. savemyexams.comsavemyexams.comoup.com Consequently, in a molecule like 1-bromo-4-chlorodecane, the C-Br bond is expected to undergo hydrolysis at a faster rate than the C-Cl bond. The position of the halogen also influences reactivity, with primary haloalkanes generally hydrolyzing slower than secondary or tertiary ones. wordpress.com In this compound, the bromine is on a primary carbon, and the chlorine is on a secondary carbon, which would influence their relative rates of hydrolysis.
Table 1: Comparison of Carbon-Halogen Bond Properties and Hydrolysis Rates
| Bond | Average Bond Enthalpy (kJ/mol) | Relative Rate of Hydrolysis |
|---|---|---|
| C-Cl | 340 | Slowest |
| C-Br | 280 | Faster |
| C-I | 240 | Fastest |
This table provides generalized data to illustrate the principles of hydrolytic cleavage.
The general reaction for the hydrolysis of a primary bromoalkane and a secondary chloroalkane can be represented as follows:
R-CH₂-Br + H₂O → R-CH₂-OH + H⁺ + Br⁻
R₂-CH-Cl + H₂O → R₂-CH-OH + H⁺ + Cl⁻
Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. tsijournals.com In the atmosphere, halogenated alkanes can be degraded by photochemically produced hydroxyl radicals. cdc.gov The energy from UV radiation can be sufficient to break the carbon-halogen bonds, leading to the formation of reactive radical species. mdpi.com
For this compound, direct photolysis would likely involve the cleavage of the weaker C-Br bond first. The process can be initiated by the absorption of a photon, leading to a homolytic cleavage of the carbon-halogen bond to form an alkyl radical and a halogen radical. These radicals can then participate in a series of secondary reactions.
Biotic Transformations: Microbial Dehalogenation and Biocatalysis
Biotic degradation by microorganisms is a critical pathway for the removal of halogenated alkanes from the environment. Many microorganisms have evolved enzymatic systems capable of cleaving carbon-halogen bonds, a process known as dehalogenation.
Haloalkane dehalogenases (HLDs) are a class of enzymes that catalyze the hydrolysis of carbon-halogen bonds in a wide range of halogenated aliphatic compounds. wikipedia.orgmuni.cz These enzymes belong to the α/β-hydrolase fold superfamily and are found in various bacteria. wikipedia.orgnih.gov HLDs have been extensively studied for their potential in bioremediation due to their ability to detoxify halogenated pollutants. muni.czscience.gov
These enzymes exhibit broad substrate specificity, acting on a variety of chlorinated, brominated, and iodinated alkanes. oup.com The active site of a haloalkane dehalogenase is typically a hydrophobic cavity where the dehalogenation reaction occurs. wikipedia.org The catalytic mechanism involves a nucleophilic attack on the carbon atom of the carbon-halogen bond. nih.gov
The enzymatic cleavage of the carbon-halogen bond by haloalkane dehalogenases typically proceeds via a nucleophilic substitution mechanism. muni.cz The reaction involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site, commonly an aspartate, a histidine, and a tryptophan or another aromatic residue. nih.gov
The process can be summarized in the following steps:
Nucleophilic Attack: A nucleophilic residue in the active site (e.g., aspartate) attacks the carbon atom bearing the halogen.
Formation of a Covalent Intermediate: This attack leads to the formation of a covalent alkyl-enzyme intermediate and the release of the halide ion.
Hydrolysis: A water molecule then hydrolyzes the ester bond of the intermediate, releasing the corresponding alcohol and regenerating the active site of the enzyme.
The efficiency of this enzymatic dehalogenation is dependent on the structure of the haloalkane, including the type of halogen and the length of the carbon chain. oup.comnih.gov Generally, the C-Br bond is more readily cleaved by these enzymes than the C-Cl bond. oup.com
The ability of microorganisms to degrade halogenated alkanes makes them valuable for the bioremediation of contaminated soil and groundwater. nih.govresearchgate.netbrieflands.com Bioremediation strategies can involve bioaugmentation, where specific dehalogenating microorganisms are introduced to a contaminated site, or biostimulation, where the growth and activity of indigenous dehalogenating populations are enhanced by adding nutrients or other growth-promoting substances. nih.gov
Haloalkane dehalogenases have significant potential for use in bioremediation technologies. muni.cz These enzymes can be used in their isolated form or within whole-cell biocatalysts to treat contaminated water and soil. nih.gov The degradation of long-chain alkanes by microorganisms has also been documented, indicating that the ten-carbon backbone of this compound would be susceptible to microbial attack. nih.govnih.govglobalsciencebooks.info The biotransformation of chlorinated paraffins, which are structurally related to this compound, can involve hydroxylation and dechlorination reactions. mdpi.comresearchgate.net
Table 2: Key Enzymes and Microorganisms in Haloalkane Bioremediation
| Enzyme/Microorganism | Function | Potential Application |
|---|---|---|
| Haloalkane Dehalogenases | Catalyze the hydrolytic cleavage of carbon-halogen bonds. | Bioreactors for water treatment, in-situ bioremediation of soil. |
| Pseudomonas sp. | Possess oxygenolytic dehalogenases that can degrade chlorinated alkanes. nih.gov | Bioremediation of sites contaminated with chlorinated hydrocarbons. |
| Rhodococcus sp. | Capable of degrading a wide range of organic pollutants, including halogenated compounds. | Bioaugmentation for soil and groundwater cleanup. |
| Sphingomonas sp. | Known to produce haloalkane dehalogenases like LinB, which degrades hexachlorocyclohexane. nih.gov | Degradation of persistent halogenated pollutants. |
This table provides examples of enzymes and microorganisms relevant to the bioremediation of halogenated alkanes.
Atmospheric Degradation and Environmental Persistence
The persistence of a semi-volatile compound like this compound in the atmosphere is primarily determined by its rate of degradation. For halogenated alkanes, the most significant removal pathway is through oxidation initiated by atmospheric radicals.
Reactions with Atmospheric Radicals (e.g., OH, NO₃)
The principal mechanism for the atmospheric degradation of alkanes and their halogenated derivatives is through reaction with the hydroxyl radical (•OH). This reaction typically involves the abstraction of a hydrogen atom from a carbon-hydrogen (C-H) bond, forming water and an alkyl radical, which then undergoes further rapid oxidation.
The reaction rate is influenced by the number of C-H bonds and the strength of those bonds. For linear alkanes, the reaction rate constants with •OH radicals generally increase with the length of the carbon chain. copernicus.org The presence of electron-withdrawing halogen atoms, such as chlorine and bromine, can decrease the reaction rate at adjacent carbon atoms but has a lesser effect on more distant C-H bonds. Given its C10 backbone, this compound is expected to have a relatively high number of abstractable hydrogen atoms.
While specific rate constants for this compound are unavailable, the values for similar long-chain alkanes provide a useful proxy for its atmospheric lifetime with respect to •OH oxidation.
Table 1: Gas-Phase Reaction Rate Constants of Linear Alkanes with OH Radicals at 298 K
| Compound | Formula | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
|---|---|---|
| n-Octane | C₈H₁₈ | 8.11 x 10⁻¹² |
| n-Decane | C₁₀H₂₂ | 1.00 x 10⁻¹¹ (Estimated) |
| n-Dodecane | C₁₂H₂₆ | 1.32 x 10⁻¹¹ |
Source: Adapted from research on C₈-C₁₂ alkanes. copernicus.org
Reactions with the nitrate (B79036) radical (•NO₃) can also contribute to the atmospheric degradation of alkanes, particularly during nighttime when photochemical production of •OH ceases. However, for alkanes, the reaction rates with •NO₃ are generally much slower than with •OH, making the hydroxyl radical the dominant sink.
Atmospheric Transport and Global Distribution Modeling
The potential for a chemical to undergo long-range atmospheric transport is governed by its volatility and atmospheric lifetime. As a semi-volatile organic compound (SVOC), this compound can partition between the gaseous phase and atmospheric particles (aerosols). This partitioning behavior is crucial for its transport.
Atmospheric transport has been identified as a primary mechanism for the global distribution of halogenated compounds. tandfonline.comrsc.org Studies on short-chain chlorinated alkanes (SCCAs, C10-C13), which share the same carbon chain length as this compound, confirm their capacity for long-range transport via air. naturvardsverket.se Furthermore, recent environmental monitoring has detected various mixed bromo-chloro paraffins and olefins in air samples, with short-chain analytes (C10–C13) being predominant, suggesting they are sufficiently volatile and persistent to be transported far from their sources. researchgate.netacs.org
Global distribution models for such compounds integrate physicochemical properties, emission data, and atmospheric conditions to predict their environmental fate. For a compound like this compound, key model inputs would include its vapor pressure, octanol-air (KOA) and octanol-water (KOW) partition coefficients, and atmospheric degradation rates. nih.gov Based on the behavior of similar compounds, it is plausible that this compound could be subject to global distribution, leading to its presence in remote environments.
Assessment of Persistence, Bioaccumulation, and Toxicity (PBT) for Mixed Halogenated Alkanes
The PBT framework is used to screen chemicals for hazardous properties that can lead to widespread and long-term environmental risks. Halogenated organic compounds are a group of particular concern due to their tendency to exhibit PBT characteristics. nih.govnih.gov
Persistence (P): As discussed, the atmospheric lifetime of this compound is expected to be on the order of days to weeks, allowing for long-range transport. In other environmental compartments like soil and sediment, degradation is expected to be slow. Short-chain chloroalkanes (C10-C13) are known to be stable and not readily degradable. naturvardsverket.se The presence of both bromine and chlorine on the alkane chain is not expected to significantly increase its degradability.
Bioaccumulation (B): The potential for a compound to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (log KOW). High log KOW values indicate a preference for fatty tissues (lipophilicity) and a higher potential to accumulate in food webs. Research on mixed bromo-chloro alkanes used as flame retardants has found experimental log KOW values in the range of 6.9 to 8.6. nih.gov This range is comparable to other known persistent organic pollutants (POPs) and suggests a high potential for bioaccumulation.
Toxicity (T): Short-chain chloroalkanes are classified as very toxic to aquatic organisms. naturvardsverket.se While specific toxicity data for this compound is absent, the general principle for halogenated alkanes is that toxicity often increases with halogenation and lipophilicity. Therefore, it is reasonable to assume that this compound would exhibit significant aquatic toxicity.
Table 2: PBT Profile of Structurally Similar Halogenated Alkane Groups
| Compound Group | Persistence | Bioaccumulation Potential | Aquatic Toxicity |
|---|---|---|---|
| Short-Chain Chlorinated Alkanes (SCCAs, C10-C13) | High; persistent and not readily degradable naturvardsverket.se | High; known to bioaccumulate naturvardsverket.se | High; very toxic to aquatic organisms naturvardsverket.se |
| Mixed Bromo-Chloro Alkanes (e.g., C12-C30) | High; expected to be persistent researchgate.netnih.gov | High; Log KOW values of 6.9 - 8.6 indicate high potential nih.gov | Expected to be toxic based on structural similarity to other POPs nih.gov |
This table summarizes the general PBT characteristics of compound classes analogous to this compound.
Based on the evidence from these analogous compounds, this compound would likely be a substance of concern, meeting the criteria for a Persistent, Bioaccumulative, and Toxic (PBT) chemical.
Emerging Research Frontiers in Asymmetric Dihaloalkane Chemistry
Development of Novel and Highly Selective Synthetic Methodologies
The synthesis of chiral dihaloalkanes such as 1-Bromo-4-chlorodecane with high levels of stereocontrol is a significant challenge. Traditional halogenation methods often lack selectivity, leading to a mixture of products. libretexts.orgbyjus.com Consequently, a major research frontier is the development of novel synthetic routes that offer high regio- and enantioselectivity.
One of the most promising approaches is the use of organocatalysis for the enantioselective halogenation of precursors. nih.gov Chiral catalysts, such as those derived from cinchona alkaloids or prolinol derivatives, can create a chiral environment around the substrate, directing the attack of the halogenating agent to a specific face of the molecule. nih.gov For a precursor to this compound, this could involve the asymmetric opening of a cyclic intermediate or the stereoselective halogenation of a prochiral substrate.
Another burgeoning area is biocatalytic halogenation . Enzymes, particularly flavin-dependent halogenases, have demonstrated the ability to perform site-selective and stereoselective halogenations on a variety of organic substrates. researchgate.netuark.edu While their application to simple alkanes is still in its infancy, ongoing research is focused on engineering these enzymes to accept non-natural substrates, which could pave the way for the direct and highly selective synthesis of chiral dihaloalkanes. researchgate.net
The development of catalytic asymmetric halofunctionalization of alkenes is also a critical frontier. nih.gov This involves the simultaneous addition of a halogen and another functional group across a double bond in a stereocontrolled manner. For a molecule like this compound, this could involve the development of a multi-step synthesis where a key step is the asymmetric chlorination or bromination of a functionalized decene derivative.
Table 1: Comparison of Synthetic Methodologies for Asymmetric Halogenation
| Methodology | Catalyst/Reagent | Typical Substrates | Key Advantages | Challenges |
| Organocatalysis | Chiral amines, cinchona alkaloids | Aldehydes, ketones, alkenes | Metal-free, mild conditions, high enantioselectivity. nih.gov | Substrate scope can be limited. |
| Biocatalysis | Flavin-dependent halogenases | Electron-rich aromatics, some aliphatics | High regio- and stereoselectivity, environmentally benign. researchgate.net | Enzyme engineering for non-natural substrates is complex. researchgate.net |
| Asymmetric Halofunctionalization | Chiral Lewis acids, chiral anions | Alkenes, alkynes | Direct introduction of two functional groups with stereocontrol. nih.gov | Catalyst development for specific transformations is ongoing. nih.gov |
In-depth Mechanistic Elucidation of Complex Transformations
A deeper understanding of the reaction mechanisms underpinning asymmetric halogenation is crucial for the rational design of more efficient and selective synthetic methods. The halogenation of alkanes can proceed through a free-radical mechanism, which is notoriously difficult to control. scienceinfo.comvedantu.comunacademy.com Therefore, a key research frontier is the elucidation of mechanisms that allow for non-radical, highly selective halogenation pathways.
Computational studies , particularly using Density Functional Theory (DFT), are becoming increasingly powerful tools for mapping the potential energy surfaces of halogenation reactions. These studies can help to identify the transition states and intermediates involved, providing insights into the factors that control stereoselectivity. For a molecule like this compound, DFT calculations could be used to predict the most likely sites of halogenation on a precursor molecule and to understand how a chiral catalyst influences the stereochemical outcome.
Experimental mechanistic studies also play a vital role. Techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring can provide valuable data to support or refute proposed reaction mechanisms. The study of enzyme mechanisms, such as the catalytic cycle of haloalkane dehalogenases, provides a blueprint for how nature achieves selective dehalogenation, which can inspire the design of synthetic catalysts. oup.com These enzymes utilize a catalytic triad (B1167595) of amino acids to cleave the carbon-halogen bond via an SN2 mechanism. wikipedia.org
Integration of Computational and Experimental Approaches for Predictive Science
The synergy between computational modeling and experimental work is a powerful driver of innovation in asymmetric catalysis. This integrated approach allows for a more rational and efficient discovery and optimization of new synthetic methods.
Quantum Mechanics/Molecular Mechanics (QM/MM) methods are being used to model enzyme-catalyzed reactions, such as those performed by haloalkane dehalogenases. oup.com These models can provide detailed insights into how the enzyme's active site controls the reaction's stereoselectivity. This understanding can then be used to guide protein engineering efforts to create enzymes with new or improved activities.
Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the persistence, bioaccumulation, and long-range transport potential of halogenated alkanes. acs.org For a compound like this compound, such models could be used to assess its potential environmental impact early in the research and development process.
The use of computational tools to screen virtual libraries of potential catalysts is also becoming more common. This can help to identify promising catalyst candidates for experimental validation, accelerating the discovery process.
Exploration of Biocatalytic Applications for Sustainable Synthesis and Degradation
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis and remediation methods. The exploration of enzymes for the synthesis and degradation of dihaloalkanes like this compound is a rapidly growing field.
Haloalkane dehalogenases (HLDs) are a well-studied class of enzymes that catalyze the cleavage of carbon-halogen bonds. wikipedia.orgmuni.cz These enzymes have broad substrate specificity and have the potential to be used for the bioremediation of environments contaminated with halogenated compounds. nih.gov Research is ongoing to discover and engineer HLDs with improved activity and stability, particularly towards long-chain haloalkanes. nih.govresearchgate.net
In addition to degradation, HLDs can also be used in biocatalytic synthesis . For example, they can be used for the kinetic resolution of racemic haloalkanes, providing a route to enantiomerically pure compounds. muni.czLipases are another class of enzymes that have been successfully used for the kinetic resolution of racemic halohydrins and other halogenated alcohols through stereoselective acylation. researcher.lifenih.govnih.govmdpi.com This approach could be applied to a precursor of this compound to obtain a single enantiomer.
The use of flavin-dependent halogenases for the selective halogenation of organic molecules is another key area of research. researchgate.net As mentioned earlier, these enzymes offer the potential for direct, stereoselective halogenation under mild conditions.
Table 3: Biocatalytic Approaches for Dihaloalkane Chemistry
| Enzyme Class | Application | Mechanism | Potential for this compound |
| Haloalkane Dehalogenases (HLDs) | Degradation, Kinetic Resolution | S | Degradation in contaminated environments; resolution of racemic precursors. muni.cznih.gov |
| Lipases | Kinetic Resolution | Enantioselective acylation of haloalcohols | Resolution of a racemic chlorodecanol or bromodecanol precursor. researcher.lifenih.gov |
| Flavin-Dependent Halogenases (FDHs) | Synthesis | Electrophilic halogenation | Direct, stereoselective introduction of bromine or chlorine onto a decane (B31447) backbone. researchgate.net |
Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring
The ability to accurately detect and quantify chiral dihaloalkanes at low concentrations is essential for both synthetic chemistry and environmental monitoring. A key research frontier is the development of more sensitive and selective analytical methods.
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the workhorse techniques for separating and quantifying enantiomers. gcms.czlibretexts.org The development of new chiral stationary phases is an active area of research, with the goal of achieving better separation of a wider range of chiral compounds, including dihaloalkanes.
Mass spectrometry (MS) , particularly when coupled with chiral chromatography (e.g., GC-MS), is a powerful tool for the identification and quantification of halogenated compounds. researchgate.net High-resolution mass spectrometry can be used to determine the elemental composition of unknown pollutants, which is crucial for identifying new and emerging environmental contaminants. acs.org
For environmental monitoring, there is a need for methods that can detect a wide range of halogenated organic compounds, many of which may be present at very low concentrations. chromatographyonline.comnih.gov This has led to the development of advanced techniques such as comprehensive two-dimensional gas chromatography (GC×GC) , which offers significantly higher resolution than traditional GC. chromatographyonline.com
Q & A
Basic Research Questions
Q. How can the molecular structure of 1-Bromo-4-chlorodecane be confirmed experimentally?
- Methodology : Utilize spectroscopic techniques such as NMR (¹H and ¹³C) to identify proton and carbon environments, FT-IR to detect functional groups (C-Br and C-Cl stretching vibrations), and mass spectrometry to confirm molecular weight. Cross-reference spectral databases (e.g., Sigma-Aldrich’s spectral data for analogous compounds like 1-Bromo-4-chlorobutane) to validate assignments .
- Key Considerations : Ensure purity via GC-MS or HPLC prior to analysis to avoid signal interference.
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology : Follow SDS guidelines for halogenated alkanes: use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers away from light and moisture. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Response : In case of skin contact, wash immediately with soap and water; consult SDS-defined protocols for acute toxicity management .
Q. How is this compound synthesized, and what purification methods ensure high yield?
- Methodology :
- Synthesis : React decane-1,4-diol with hydrobromic and hydrochloric acids under controlled conditions (e.g., 60–80°C, inert atmosphere). Monitor reaction progress via TLC .
- Purification : Use fractional distillation to isolate the product, followed by recrystallization in non-polar solvents (e.g., hexane) to remove unreacted diol or by-products .
Advanced Research Questions
Q. How can competing side reactions (e.g., elimination vs. substitution) be minimized during synthesis?
- Methodology : Optimize reaction parameters:
- Temperature : Lower temperatures (≤60°C) favor SN2 substitution over elimination.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of halide ions.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
- Validation : Characterize by-products via GC-MS and adjust conditions iteratively.
Q. What computational approaches predict the environmental persistence of this compound?
- Methodology : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate biodegradation half-life and bioaccumulation potential. Use software like EPI Suite or COSMOtherm to simulate partition coefficients (log P) and soil mobility .
- Limitations : Validate predictions with experimental data, as existing ecological studies on analogous compounds (e.g., 1-Bromoundecane) lack degradability data .
Q. How can contradictions in reported physical properties (e.g., boiling point) be resolved?
- Methodology :
- Standardization : Replicate measurements under controlled conditions (e.g., ASTM methods for boiling point determination).
- Error Analysis : Compare purity levels (via GC) across studies; impurities like residual solvents can skew results .
Q. What mechanistic insights can DFT calculations provide about the reactivity of this compound?
- Methodology : Perform Density Functional Theory (DFT) simulations to calculate bond dissociation energies (C-Br vs. C-Cl) and transition-state geometries for substitution reactions. Compare with experimental kinetic data to validate computational models .
- Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
